molecular formula C19H19NO4 B12892238 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649774-33-4

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12892238
CAS No.: 649774-33-4
M. Wt: 325.4 g/mol
InChI Key: QZKSOBQPFXZYKB-UHFFFAOYSA-N
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Description

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a pyrrolidinone ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled together. For example, the synthesis might begin with the preparation of 3,4-dimethylphenol, which is then reacted with a suitable reagent to form the 3,4-dimethylphenoxy group. This intermediate is then coupled with a pyrrolidinone derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate the reaction, as well as purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form

Scientific Research Applications

3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-(3,4-Dimethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid include other benzoic acid derivatives and pyrrolidinone-containing molecules. These compounds may share some structural features and chemical properties, but can differ in their specific applications and effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

649774-33-4

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-[3-(3,4-dimethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H19NO4/c1-12-6-7-16(10-13(12)2)24-17-8-9-20(18(17)21)15-5-3-4-14(11-15)19(22)23/h3-7,10-11,17H,8-9H2,1-2H3,(H,22,23)

InChI Key

QZKSOBQPFXZYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O)C

Origin of Product

United States

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